molecular formula C13H23NO4 B1353451 trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 267230-27-3

trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

Cat. No. B1353451
M. Wt: 257.33 g/mol
InChI Key: AWNIRXMMYAJMNG-NXEZZACHSA-N
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Description

This compound, also known as methyl (1R,2R)-2-(((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, is a chemical with the CAS Number: 1839591-69-3 . It has a molecular weight of 257.33 . It is used in the preparation of Tranexamic Acid .


Molecular Structure Analysis

The IUPAC name of the compound is methyl (1R,2R)-2-(((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate . The InChI code for the compound is 1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.33 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Photochemistry of Cyclohexane Derivatives

Research on cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, which are synthesized from related compounds, has explored their photochemical reactions. Photolysis of their acyl azides in cyclohexane yields corresponding isocyanates and tricyclic δ-lactams, highlighting the potential of cyclohexane derivatives in synthesizing complex organic structures (Brown, 1964).

Addition Reactions of Cyclohexene Derivatives

The photo-induced addition of acetic acid to cyclohexene derivatives has been studied, showing the formation of specific cyclohexanecarboxylate isomers. This research provides insights into the stereochemical outcomes of addition reactions involving cyclohexene derivatives, which could be relevant for the synthesis of related compounds (Leong et al., 1973).

Conformational Studies

Conformational studies of cyclohexane derivatives have been conducted to understand their structures better. For instance, research on "In the compound (1R,2S)-2-benzamido-2-methoxycarbonyl-5-oxocyclohexane1-carboxylic acid" reveals the preferred conformation of cyclohexanone rings, which has implications for the design of bioactive compounds and materials (Buñuel et al., 1997).

Synthesis and Biological Evaluation

The synthesis of cyclopropane derivatives from cyclohexane precursors and their biological evaluation, such as enzyme inhibition, underscores the potential pharmaceutical applications of cyclohexane derivatives. These compounds have been evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, indicating their potential in developing therapeutic agents (Boztaş et al., 2019).

Dielectric Properties

The study of dielectric properties of cyclohexane derivatives, such as phenyl 4-alkylbiphenyl-4′-carboxylates and phenyl 4 (4-alkylphenyl)cyclohexanecarboxylates, highlights their potential applications in materials science. These compounds exhibit mesomorphic behavior and varying dielectric constants, suggesting their utility in liquid crystal displays and other electronic devices (Karamysheva et al., 1976).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNIRXMMYAJMNG-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

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